molecular formula C37H76N2O17 B1193752 t-Boc-N-amido-PEG15-Amine

t-Boc-N-amido-PEG15-Amine

Cat. No. B1193752
M. Wt: 821.01
InChI Key: RTWNWTAZZLCVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG15-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Biomedical Applications

t-Boc-N-amido-PEG15-Amine is utilized in biomedical research, especially in the synthesis of biodegradable polymers. For instance, it is used in the development of amphiphilic conetwork (APCN) gels and hydrogels. These materials, composed of poly(caprolactone) (PCL) and poly(β-amino esters) or poly(amido amine), exhibit controlled degradation and release behavior, making them suitable for controlled release and tissue engineering applications (Bhingaradiya et al., 2017).

Gene Delivery

t-Boc-N-amido-PEG15-Amine plays a role in gene delivery applications. PEGylated bioreducible poly(amido amine)s have been developed for non-viral gene delivery, demonstrating the potential of this compound in creating vectors for gene therapy. These polymers show promise in condensing DNA into nano-scaled polyplexes with low cytotoxicity, suitable for transfection applications (Lin & Engbersen, 2011).

Drug Delivery

In drug delivery systems, t-Boc-N-amido-PEG15-Amine is used to create pH- and redox-responsive micelles for controlled drug release. These micelles, capable of carrying anti-cancer drugs like doxorubicin, demonstrate effective delivery into cancer cells and higher efficacy in killing cancer cells compared to free drugs (Wei‐Xing Cheng et al., 2014).

Chemical Synthesis

In the realm of chemical synthesis, t-Boc-N-amido-PEG15-Amine is involved in the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. This process highlights the compound's role in forming chemoselective derivatives without producing unwanted side products, indicating its utility in precise chemical synthesis (Chankeshwara & Chakraborti, 2006).

Polymer-Peptide Conjugates

t-Boc-N-amido-PEG15-Amine is also employed in the development of polymer-peptide conjugates. It aids in the selective alkylation and acylation of amino groups in peptides, contributing to the creation of bioconjugates with optimized pharmacological properties (Morpurgo et al., 2002).

properties

Product Name

t-Boc-N-amido-PEG15-Amine

Molecular Formula

C37H76N2O17

Molecular Weight

821.01

IUPAC Name

tert-butyl (47-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontyl)carbamate

InChI

InChI=1S/C37H76N2O17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35,38H2,1-3H3,(H,39,40)

InChI Key

RTWNWTAZZLCVOD-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

t-Boc-N-amido-PEG15-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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